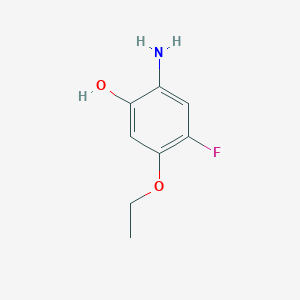

2-Amino-5-ethoxy-4-fluorophenol

Description

2-Amino-5-ethoxy-4-fluorophenol is a fluorinated phenolic derivative characterized by an amino group at position 2, an ethoxy group at position 5, and a fluorine atom at position 4 on the benzene ring. Fluorinated phenols are widely utilized in agrochemicals, pharmaceuticals, and materials science due to their enhanced stability, bioavailability, and electronic effects imparted by fluorine .

Properties

Molecular Formula |

C8H10FNO2 |

|---|---|

Molecular Weight |

171.17 g/mol |

IUPAC Name |

2-amino-5-ethoxy-4-fluorophenol |

InChI |

InChI=1S/C8H10FNO2/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4,11H,2,10H2,1H3 |

InChI Key |

PUJAHXRAGAAMBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxy-4-fluorophenol typically involves the following steps:

Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of 2-Amino-5-ethoxy-4-fluorophenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: 2-Amino-5-ethoxy-4-fluorophenol can undergo oxidation reactions to form quinone derivatives.

Reduction: The compound can be reduced to form various hydroxy derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino and ethoxy positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-Amino-5-ethoxy-4-fluorophenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxy-4-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and fluorine substituents can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (in 5-Amino-2-chloro-4-fluorophenol) and fluorine atoms (in all compounds) act as electron-withdrawing groups, increasing the acidity of the phenolic -OH group compared to non-halogenated analogs . The ethoxy group (hypothesized in 2-Amino-5-ethoxy-4-fluorophenol) is electron-donating, which could reduce acidity relative to chlorine or fluorine substituents.

Steric and Lipophilic Effects :

Research Findings and Trends

- Synthetic Routes : Compounds like 873055-52-8 are synthesized via Friedel-Crafts alkylation or Suzuki coupling, with yields optimized for industrial scalability .

- Safety Profiles : Chlorinated analogs (e.g., 84478-72-8) require rigorous safety protocols, while fluorinated derivatives generally pose lower acute toxicity risks .

- Market Trends: Fluorinated phenols are increasingly prioritized in drug discovery for their improved pharmacokinetic properties, as seen in compounds like 1270349-26-2 .

Biological Activity

Overview

2-Amino-5-ethoxy-4-fluorophenol is an organic compound characterized by its unique structural features, including an amino group, an ethoxy group, and a fluorine atom attached to a phenolic ring. Its molecular formula is C8H10FNO2. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of 2-Amino-5-ethoxy-4-fluorophenol is largely influenced by its structural characteristics. The presence of the amino group allows for hydrogen bonding with biological molecules, while the ethoxy and fluorine substituents can modify the compound's lipophilicity and electronic properties. These interactions may affect enzyme activity, receptor binding, and other biochemical pathways, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The specific biological activities of 2-Amino-5-ethoxy-4-fluorophenol are still under investigation, but preliminary studies suggest potential applications in:

- Antimicrobial Activity : Compounds similar to 2-Amino-5-ethoxy-4-fluorophenol have shown antimicrobial properties, warranting further exploration of this compound's efficacy against various pathogens.

- Anti-inflammatory Effects : Similar derivatives have been studied for their anti-inflammatory properties, suggesting that this compound may also possess such activities.

- Anticancer Potential : The unique arrangement of substituents may enhance its reactivity and biological activity compared to analogs, indicating potential anticancer applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Amino-5-ethoxy-4-fluorophenol, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-fluorophenol | C6H6FNO | Lacks ethoxy group; primarily studied for antimicrobial properties. |

| 5-Ethoxy-2-amino phenol | C9H13NO2 | Similar ethoxy substitution but lacks fluorine; studied for anti-inflammatory effects. |

| 4-Fluoroaniline | C6H6FN | Basic structure without ethyl substitution; used as a precursor in dye synthesis. |

The distinct positioning of the ethoxy and fluorine groups in 2-Amino-5-ethoxy-4-fluorophenol may enhance its reactivity and biological activity compared to these compounds.

Case Studies and Research Findings

Research into the biological activity of 2-Amino-5-ethoxy-4-fluorophenol is ongoing. Several studies have explored its potential therapeutic effects:

- Antimicrobial Studies : Preliminary tests have indicated that derivatives of this compound could inhibit bacterial growth, although specific data on 2-Amino-5-ethoxy-4-fluorophenol is still limited.

- In Vitro Assays : In vitro assays are being conducted to evaluate the compound's efficacy against various cancer cell lines. Early results suggest promising activity that warrants further investigation.

- Mechanistic Studies : Ongoing research aims to elucidate the mechanisms through which this compound interacts with biological systems, focusing on its potential as a biochemical probe due to its unique substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.